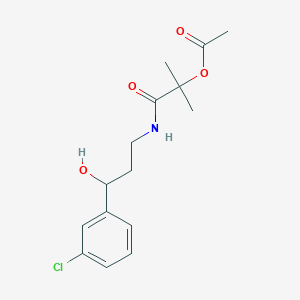
1-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that may contain functional groups such as a chlorophenyl group, a hydroxypropyl group, an amino group, and an acetate group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic addition reactions or Vilsmeier-Haack cyclization . For example, a compound with a similar structure was synthesized by the nucleophile addition reaction of 1-(4-hydroxyphenyl) ethanone with phenylhydrazine .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The presence of these groups can influence the compound’s reactivity and interactions with other molecules .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the presence of an amino group could make the compound a potential nucleophile, while the presence of a chlorophenyl group could make it a potential electrophile .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a chlorophenyl group could influence the compound’s solubility, while the presence of an amino group could influence its acidity or basicity .
Wissenschaftliche Forschungsanwendungen
Photopolymerization
One application of similar compounds is in photopolymerization. For instance, a study described a new alkoxyamine compound that decomposes under UV irradiation to generate radicals. This compound is effective in nitroxide-mediated photopolymerization, leading to the linear growth of poly(n-butyl acrylate) chains (Guillaneuf et al., 2010).
Synthesis of Formazans as Antimicrobial Agents
A related compound, 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, was used to create formazans with potential as antimicrobial agents. These compounds showed moderate activity against various bacterial and fungal strains (Sah et al., 2014).
Oxovanadium Complexes
In the field of inorganic chemistry, similar compounds have been used to create oxovanadium(IV/V) dinuclear entities. These complexes, incorporating N4O3-coordinating heptadentate ligands, have been synthesized and studied for their structure and electronic properties (Mondal et al., 2005).
Anticancer Research
Derivatives of related compounds, such as methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, were synthesized as potential HDAC inhibitors, showing promise in anticancer research. These compounds selectively inhibited the proliferation of colon cancer cells (Rayes et al., 2020).
Ionic Liquids and Catalysis
Another application area is the synthesis of protic hydroxylic ionic liquids with various basic centers. These ionic liquids are characterized by their low glass transition temperature and high conductivity, making them useful in catalytic processes (Shevchenko et al., 2017).
Eigenschaften
IUPAC Name |
[1-[[3-(3-chlorophenyl)-3-hydroxypropyl]amino]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-10(18)21-15(2,3)14(20)17-8-7-13(19)11-5-4-6-12(16)9-11/h4-6,9,13,19H,7-8H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTOSVSHJUPGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCCC(C1=CC(=CC=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-methoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2673605.png)
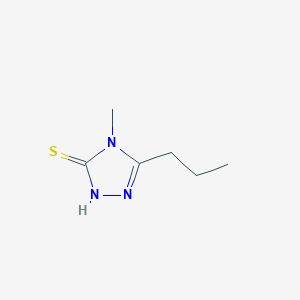
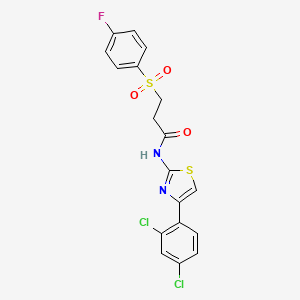
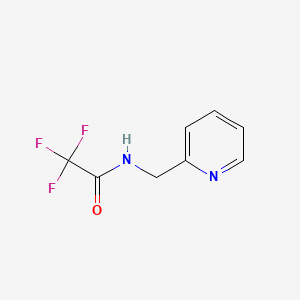
![1-benzyl-3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2673611.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2673612.png)

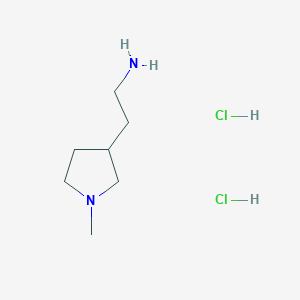

![Methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate](/img/structure/B2673620.png)
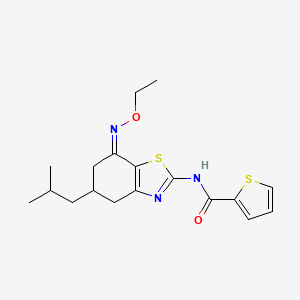

![3-Methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2673623.png)

